molecular formula C16H18N2O2 B12802787 Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate CAS No. 2442-87-7

Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate

Cat. No.: B12802787
CAS No.: 2442-87-7
M. Wt: 270.33 g/mol
InChI Key: XKJYWJCEEMLZSB-UHFFFAOYSA-N
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Description

Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is a complex organic compound with a unique structure that includes an indolizinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of steps involving alkylation, cyclization, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or oncological pathways.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its synthesis and reactions are of interest for developing efficient and sustainable industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylates: These compounds share a similar core structure and are often used in similar applications.

    Indolizines: Compounds with an indolizine core are structurally related and may exhibit similar chemical properties.

Uniqueness

Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is unique due to its specific substitution pattern and the presence of both indole and indolizine moieties. This dual structure can confer unique reactivity and biological activity, distinguishing it from other related compounds.

Properties

CAS No.

2442-87-7

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-20-16(19)10-8-14-15-12(6-7-18(14)9-10)11-4-2-3-5-13(11)17-15/h2-5,10,14,17H,6-9H2,1H3

InChI Key

XKJYWJCEEMLZSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3

Origin of Product

United States

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